molecular formula C24H21N3O4 B11185954 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

Cat. No.: B11185954
M. Wt: 415.4 g/mol
InChI Key: XUAMGPCOHOWDRA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 4-methylphenyl Group: This step involves the use of Friedel-Crafts acylation or alkylation reactions.

    Attachment of the 4-methoxyphenoxy Group: This is typically done through nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the quinazolinone core or the acetamide linkage.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include quinazolinone derivatives with oxidized side chains.

    Reduction: Reduced forms of the quinazolinone core or acetamide linkage.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the biological pathways and mechanisms involving quinazolinone derivatives.

    Pharmaceutical Industry: It may be explored for its therapeutic potential in treating various diseases.

    Chemical Research: The compound can be used as a model system for studying complex organic reactions and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide is unique due to its specific combination of functional groups and the quinazolinone core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)23-25-21-6-4-3-5-20(21)24(29)27(23)26-22(28)15-31-19-13-11-18(30-2)12-14-19/h3-14H,15H2,1-2H3,(H,26,28)

InChI Key

XUAMGPCOHOWDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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